molecular formula C21H26ClN3O3S2 B2568658 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride CAS No. 1215420-38-4

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride

Cat. No. B2568658
CAS RN: 1215420-38-4
M. Wt: 468.03
InChI Key: FJUQKUAESDGYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O3S2 and its molecular weight is 468.03. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Novel Derivatives and Catalysis : Compounds related to N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride have been synthesized for various applications, including the development of novel derivatives through catalyzed condensation reactions. For example, derivatives of thiadiazol and benzothiazol were prepared using carbodiimide condensation, highlighting the utility in synthesizing complex molecules for further biological evaluation (P. Yu et al., 2014).

Pharmacological Applications

Glutaminase Inhibition for Cancer Therapy : Analog compounds have been explored as glutaminase inhibitors, demonstrating potential in cancer therapy. The synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, similar in structure, showed promise as selective allosteric inhibitors of kidney-type glutaminase, indicating a therapeutic potential against certain cancer types (K. Shukla et al., 2012).

Antimicrobial Activity

Novel Sulphonamide Derivatives : Research into sulphonamide derivatives related to this compound has demonstrated significant antimicrobial activity. This includes the synthesis and testing of novel compounds, indicating their potential as effective antimicrobial agents (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Molecular Docking and Computational Studies

Antimalarial and COVID-19 Potential : Computational calculations and molecular docking studies of sulphonamide derivatives have explored their antimalarial activity and potential application against COVID-19. These studies suggest that such compounds, by virtue of their structural features, could serve as bases for developing drugs against these diseases (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

properties

IUPAC Name

2-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2.ClH/c1-15-12-16(2)20-18(13-15)22-21(28-20)24(11-10-23(3)4)19(25)14-29(26,27)17-8-6-5-7-9-17;/h5-9,12-13H,10-11,14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUQKUAESDGYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)CS(=O)(=O)C3=CC=CC=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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